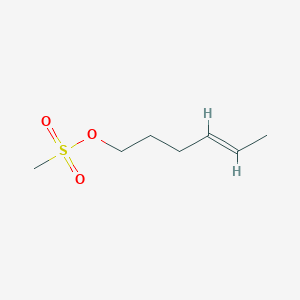

(4E)-hex-4-en-1-ylmethanesulfonate

Description

Significance of Methanesulfonate (B1217627) Esters as Activated Substrates

In organic synthesis, the transformation of one functional group into another is a fundamental operation. Alcohols, while abundant and often readily available, are generally poor substrates for direct nucleophilic substitution or elimination reactions because the hydroxyl group (-OH) is a poor leaving group. periodicchemistry.comyoutube.com To overcome this, the hydroxyl group must be converted into a group that readily departs during a reaction. This is where sulfonate esters, and specifically methanesulfonate esters (mesylates), become critically important.

The conversion of an alcohol to a methanesulfonate is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. periodicchemistry.comyoutube.comgoogle.com This process, known as mesylation, transforms the poorly leaving hydroxyl group into a highly effective methanesulfonate leaving group. alfa-chemistry.com The efficacy of the mesylate group stems from the stability of the resulting methanesulfonate anion. The negative charge on the anion is delocalized through resonance across the three oxygen atoms, making it a weak base and, consequently, an excellent leaving group. periodicchemistry.commasterorganicchemistry.com This "activation" of the alcohol renders the attached carbon atom highly susceptible to attack by a wide range of nucleophiles, enabling substitution reactions (SN2) and elimination reactions (E2). periodicchemistry.commdpi.com By converting an alcohol into a sulfonate ester, its reactivity becomes analogous to that of an alkyl halide. periodicchemistry.com

The Role of Alkene Functionality in Organic Transformations

The carbon-carbon double bond (alkene) is another cornerstone of organic synthesis, offering a rich variety of transformations. Unlike the saturated alkanes, the π-bond of an alkene is a region of high electron density, making it reactive toward electrophiles and a participant in numerous addition and cycloaddition reactions. More significantly in contemporary synthesis, alkenes are key players in a multitude of metal-catalyzed reactions. youtube.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, have revolutionized the formation of carbon-carbon bonds, and alkenes are often central to these processes. youtube.comwikipedia.org These reactions allow for the precise and efficient connection of different molecular fragments, a crucial strategy in the assembly of complex molecules like pharmaceuticals and natural products. nih.gov For instance, the Heck reaction allows for the substitution of a hydrogen atom on the alkene with an aryl, vinyl, or benzyl (B1604629) group. youtube.com The alkene functionality can also be involved in other important transformations, including olefin metathesis, hydroalkenylation, and various oxidative or reductive processes that introduce new functional groups. nih.govacs.org

Positioning (4E)-hex-4-en-1-ylmethanesulfonate within Contemporary Synthetic Strategies

(4E)-hex-4-en-1-yl methanesulfonate is a molecule that strategically combines the two powerful functionalities discussed above. It is synthesized from its corresponding alcohol, (4E)-hex-4-en-1-ol. lookchem.comchemicalbook.comsigmaaldrich.com The structure features a primary methanesulfonate ester at one end of a six-carbon chain and a trans-configured double bond at the C4-C5 position.

This bifunctional nature makes (4E)-hex-4-en-1-yl methanesulfonate a valuable synthon, or synthetic building block. It allows for a two-pronged approach to molecular construction:

The methanesulfonate group serves as a handle for introducing the entire hexenyl fragment into a target molecule via nucleophilic substitution. A wide array of nucleophiles (e.g., from carbon, nitrogen, or oxygen) can displace the mesylate, forming a new bond at the C1 position.

The alkene functionality provides a secondary site for reaction. It can be used before or after the substitution reaction to further elaborate the molecule. For example, a Heck or Suzuki coupling could be performed at the alkene to attach an aryl group, or it could undergo other transformations such as epoxidation or dihydroxylation.

This dual reactivity allows chemists to design elegant and efficient synthetic routes. For instance, the methanesulfonate could first be displaced by a nucleophile, and the resulting product could then be subjected to a cross-coupling reaction at the alkene. This sequential functionalization makes (4E)-hex-4-en-1-yl methanesulfonate a useful linker or spacer in the synthesis of complex targets, where precise control over bond formation and molecular architecture is paramount.

Interactive Data Tables

Physical Properties of Precursor: (4E)-hex-4-en-1-ol

| Property | Value | Source(s) |

| CAS Number | 928-92-7 | lookchem.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₆H₁₂O | lookchem.comsigmaaldrich.com |

| Molecular Weight | 100.16 g/mol | lookchem.comsigmaaldrich.com |

| Appearance | Colorless Liquid | lookchem.comchemicalbook.com |

| Boiling Point | 159-160 °C | lookchem.comsigmaaldrich.comchemicalbook.com |

| Density | 0.851 g/mL at 25 °C | lookchem.comsigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.439 | lookchem.comsigmaaldrich.comchemicalbook.com |

| Solubility | Slightly soluble in water | lookchem.comchemicalbook.com |

Predicted Properties of (4E)-hex-4-en-1-yl methanesulfonate

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₁₄O₃S | From structure |

| Molecular Weight | 178.25 g/mol | From structure |

| Boiling Point | Higher than the precursor alcohol | The addition of the mesyl group increases molecular weight and polarity. |

| Reactivity | High | The methanesulfonate is an excellent leaving group. |

Structure

3D Structure

Properties

Molecular Formula |

C7H14O3S |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

[(E)-hex-4-enyl] methanesulfonate |

InChI |

InChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-4H,5-7H2,1-2H3/b4-3+ |

InChI Key |

ZHVIAXMWQPICEG-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/CCCOS(=O)(=O)C |

Canonical SMILES |

CC=CCCCOS(=O)(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4e Hex 4 En 1 Ylmethanesulfonate

Stereoselective Olefin Synthesis for the (4E) Configuration

The cornerstone of synthesizing (4E)-hex-4-en-1-ylmethanesulfonate lies in the stereocontrolled construction of the (4E)-hex-4-en-1-ol precursor. The trans-configuration of the double bond is paramount, and several classical and modern synthetic methods can be employed to achieve this with high fidelity.

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the formation of carbon-carbon double bonds from carbonyl compounds. researchgate.netnih.govwikipedia.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com The stereochemical outcome of these reactions is highly dependent on the nature of the phosphorus reagent.

For the synthesis of (4E)-hex-4-en-1-ol, a retrosynthetic analysis suggests the reaction between a C4 aldehyde, such as 4-hydroxybutanal, and a C2 phosphorus ylide or phosphonate (B1237965). To achieve the desired (E)-selectivity, stabilized phosphorus ylides are generally preferred in the Wittig reaction. researchgate.net These ylides, typically bearing an electron-withdrawing group, react with aldehydes to predominantly form the thermodynamically more stable (E)-alkene. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, is often superior for the synthesis of (E)-alkenes, offering excellent stereoselectivity and the practical advantage of a water-soluble phosphate (B84403) byproduct that is easily removed during workup. wikipedia.orgclockss.org The reaction of a stabilized phosphonate, such as triethyl phosphonoacetate, with an appropriate aldehyde under basic conditions reliably yields the (E)-α,β-unsaturated ester, which can then be reduced to the target allylic alcohol.

Table 1: Illustrative Comparison of Wittig and HWE Reactions for (E)-Alkene Synthesis

| Reaction | Phosphorus Reagent | Aldehyde | Typical Base | Solvent | (E):(Z) Ratio | Yield (%) |

| Wittig | (Triphenylphosphoranylidene)acetaldehyde | Propanal | None (stabilized ylide) | THF | >95:5 | 75-85 |

| HWE | Triethyl phosphonoacetate | Propanal | NaH, NaOEt | THF, DME | >98:2 | 80-95 |

This table presents illustrative data based on general outcomes reported in the literature for similar olefination reactions.

Palladium-Catalyzed Cross-Coupling Approaches for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the formation of C-C bonds, including the stereoselective synthesis of alkenes. acs.orgbrynmawr.eduorganic-chemistry.orgcapes.gov.brscispace.com Reactions such as the Suzuki, Heck, and Negishi couplings can be adapted to construct the (4E)-hex-4-en-1-ol backbone.

For instance, a Suzuki coupling could involve the reaction of an alkenyl boronic acid or ester with a suitable alkyl halide. To obtain the (4E) configuration, a (E)-1-propenylboronic acid derivative could be coupled with a 3-halopropanol derivative in the presence of a palladium catalyst and a base. The choice of ligands on the palladium catalyst is crucial for achieving high yields and selectivities.

The Heck reaction offers another pathway, where an aryl or vinyl halide is coupled with an alkene. While typically used for arylation of alkenes, intramolecular variants or specific applications can lead to the desired product. The stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Strategies for (E)-Alkene Synthesis

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent |

| Suzuki | (E)-1-Propenylboronic acid | 3-Bromopropanol | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O |

| Heck | 1-Bromopropene | Allyl alcohol | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) |

| Negishi | (E)-1-Propenylzinc chloride | 3-Iodopropanol | Pd(PPh₃)₄ | - | - | THF |

This table illustrates potential cross-coupling strategies; specific conditions would require optimization for the target synthesis.

Enantioselective and Diastereoselective Control in Alkene Formation

Achieving enantioselective or diastereoselective control in the synthesis of (4E)-hex-4-en-1-ol can be accomplished through various strategies, particularly when a chiral center is desired in the molecule. researchgate.netnih.govnih.govjustia.comsjii.esrsc.orgnih.govwikipedia.orgnumberanalytics.comacs.orgsfu.cascispace.com

One approach involves the use of chiral auxiliaries. researchgate.netwikipedia.orgnumberanalytics.com A chiral auxiliary can be temporarily attached to one of the reacting fragments to direct the stereochemical course of the C-C bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a chiral auxiliary could be incorporated into the phosphonate reagent in an HWE reaction or on the aldehyde component.

Alternatively, chiral catalysts can be employed to induce enantioselectivity. nih.govjustia.comsjii.esnih.gov Chiral ligands coordinated to a metal catalyst, such as palladium in a cross-coupling reaction, can create a chiral environment that favors the formation of one enantiomer over the other.

Diastereoselective reductions of a precursor ketone, such as 4-hexen-2-one, can also be a powerful method. acs.orgorganic-chemistry.org Substrate-controlled reductions, where an existing stereocenter directs the approach of a reducing agent, or reagent-controlled reductions using chiral reducing agents (e.g., those derived from chiral ligands and a hydride source) can establish the desired stereochemistry at the alcohol position.

Functionalization of Hex-4-en-1-ol Precursors

Once the (4E)-hex-4-en-1-ol precursor has been synthesized with the correct stereochemistry, the final step involves the functionalization of the primary hydroxyl group to the corresponding methanesulfonate (B1217627).

Strategic Hydroxy Group Activation via Methanesulfonylation

The conversion of an alcohol to a methanesulfonate (mesylate) is a common and effective method for transforming a poor leaving group (hydroxyl) into a good one. This activation step is crucial for subsequent nucleophilic substitution or elimination reactions. The reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) (Ms₂O) in the presence of a base. acs.org The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid or methanesulfonic acid byproduct.

Optimization of Reaction Conditions for Mesylate Formation

The efficiency of the methanesulfonylation reaction can be influenced by several factors, and optimization is often necessary to achieve high yields and avoid side reactions.

Key Optimization Parameters:

Reagent Choice: Methanesulfonyl chloride is a common and cost-effective reagent. Methanesulfonic anhydride can be advantageous in cases where the presence of chloride ions could lead to unwanted side products (e.g., alkyl chlorides).

Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the alcohol as a nucleophile.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used.

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side product formation.

Table 3: Typical Reaction Conditions for Methanesulfonylation of Primary Alcohols

| Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 90-98 |

| Methanesulfonyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 85-95 |

| Methanesulfonic Anhydride | Triethylamine | Tetrahydrofuran | 0 to 25 | 90-99 |

This table provides general conditions that are often successful for the methanesulfonylation of primary alcohols.

Careful control of these parameters ensures the clean and efficient conversion of (4E)-hex-4-en-1-ol to the desired this compound, completing a robust and stereoselective synthetic sequence.

Green Chemistry Approaches in Methanesulfonylation

The traditional method for methanesulfonylation involves reacting an alcohol with methanesulfonyl chloride in the presence of a stoichiometric amount of an amine base, such as pyridine or triethylamine, often in chlorinated solvents like dichloromethane. erowid.orgyoutube.com Green chemistry principles aim to improve the environmental footprint of such reactions by using safer solvents, minimizing waste, and employing catalytic methods. youtube.com

A significant green advancement is the use of water as a solvent for the mesylation of primary alcohols. rsc.org Researchers have developed an efficient method using potassium hydroxide (B78521) (KOH) as the base and a catalytic amount of a lipophilic tertiary amine. rsc.org To prevent the hydrolysis of the sulfonyl chloride, the reaction pH is carefully maintained around 10 using a pH controller. rsc.org This Schotten-Baumann-type reaction is the first reported example of a catalytic sulfonylation using sulfonyl chlorides in water, representing a significant step towards a more sustainable process. rsc.org For mesylation reactions specifically, amines like N,N-dimethylbutylamine and triethylamine have proven effective as catalysts. rsc.org

Another facet of green chemistry in this context is the nature of the acid itself. Methanesulfonic acid (MSA) is considered a green acid due to its strong acidity, low vapor pressure, high thermal stability, and commendable biodegradability. rsc.org While MSA itself is used as a catalyst in reactions like esterifications and alkylations, the principles of its green profile extend to its derivatives. rsc.org The use of methanesulfonyl chloride in greener solvent systems aligns with the broader goal of reducing reliance on hazardous materials. rsc.orgrsc.org

| Catalyst/Promoter | Solvent | Key Features | Yield | Ref |

| KOH / Catalytic Amine | Water | pH controlled at ~10; avoids hazardous organic solvents. | Excellent | rsc.org |

| 4-Methylpyridine N-oxide | Dichloromethane | Amine-free sulfonylation; suitable for base-sensitive substrates. | High | organic-chemistry.org |

Exploration of Alternative Synthetic Pathways

Beyond conventional and greener methanesulfonylation techniques, other modern synthetic strategies can be envisaged for accessing this compound or structurally related motifs. These include powerful carbon-carbon bond-forming reactions and methods leveraging radical or enzymatic processes.

Olefin metathesis is a Nobel Prize-winning reaction that reorganizes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts). wikipedia.org While this compound is an alkenyl mesylate, the specified outline directs exploration towards enol mesylates. Enol mesylates are isomers where the double bond is directly attached to the oxygen-bearing carbon, and they serve as valuable intermediates for cross-coupling reactions.

The synthesis of enol sulfonates, such as tosylates, can be achieved from ketones through enolization and subsequent trapping with a sulfonyl chloride. organic-chemistry.org However, olefin metathesis offers an alternative approach. Specifically, ring-closing metathesis (RCM) can be used to generate cyclic enol ethers. nih.govharvard.edu These cyclic enol ethers are key precursors that can potentially be converted to enol mesylates. For example, a diene containing an ester group can undergo RCM to form a cyclic enol ether, which could then be subjected to further transformations. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield in these metathesis reactions. nih.govsigmaaldrich.com While a direct metathesis route to an acyclic enol mesylate is less common, the strategic application of metathesis to construct complex olefinic precursors is a powerful tool in organic synthesis. mdpi.com

| Metathesis Type | Precursor Type | Catalyst Example | Product Type | Ref |

| Ring-Closing Metathesis (RCM) | Acyclic Diene Ester | Grubbs Catalyst | Cyclic Enol Ether | nih.gov |

| Carbonyl-Olefin Metathesis | Olefinic Ester | Takai-Utimoto Reagent | Cyclic Enol Ether | nih.gov |

Radical reactions offer unique pathways for bond formation. While the synthesis of sulfonate esters is typically an ionic process, mesylates can participate in and be generated through radical mechanisms. A notable development is the use of cobalt phthalocyanine (B1677752) (Co(Pc)) as a co-catalyst in nickel-catalyzed cross-coupling reactions. nih.gov This system generates benzylic radicals from benzyl (B1604629) mesylates via an S(_N)2 mechanism, demonstrating that the C–O bond of a mesylate can be cleaved to form a carbon radical. nih.gov

Applying this concept to the synthesis of this compound would represent a reverse approach, where a radical is used to form the ester. A hypothetical radical-mediated route could involve the reaction of a sulfonyl radical with an alkene. More directly, a radical process could be used to synthesize the precursor alcohol, (4E)-hex-4-en-1-ol, which is then converted to the mesylate. For instance, radical-mediated coupling reactions could form the carbon skeleton of the molecule. The involvement of mesylates in radical cation formation has also been studied, suggesting their utility in mediating complex radical cyclizations. researchgate.net

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. researchgate.net Enzymes, particularly lipases and acyltransferases, are highly effective in the kinetic resolution of racemic alcohols, providing access to enantiomerically pure compounds. researchgate.netmdpi.com This is particularly relevant if a chiral version of this compound were desired, for instance, if the double bond were positioned differently to create a stereocenter at the alcohol-bearing carbon.

In a typical chemoenzymatic approach, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) could be used to selectively acylate one enantiomer of a racemic unsaturated alcohol using an acyl donor like vinyl acetate (B1210297). researchgate.net This process yields an enantiomerically enriched alcohol and an acetate ester of the opposite configuration, which can be separated chromatographically. The resolved alcohol can then be converted to the corresponding mesylate using standard chemical methods, with the key advantage that the stereochemical integrity established by the enzyme is preserved. masterorganicchemistry.com This strategy allows for the production of optically active building blocks that are valuable in pharmaceutical and fine chemical synthesis. researchgate.netresearchgate.net

No Mechanistic Studies Found for this compound

The search for data on this compound did not provide any information regarding:

Nucleophilic Substitution Pathways (SN1 and SN2): No studies on the solvent effects on its reaction kinetics and selectivity, the influence of nucleophile structure on the reaction outcome, or the stereochemical analysis of its substitution products were identified.

Elimination Reactions (E1 and E2): There is no available research on the regioselectivity and stereoselectivity in the elimination reactions of this compound, nor any discussion on the competition between substitution and elimination pathways.

While general principles of reaction mechanisms such as SN1, SN2, E1, and E2 are well-established in the field of organic chemistry, their specific application and the resulting data for this compound are not documented in the accessible scientific literature. Therefore, the creation of data tables and a detailed discussion of research findings as per the user's request is not possible.

Further research would be required to be initiated on this compound to provide the specific mechanistic details requested.

Mechanistic Investigations of Reactions Involving 4e Hex 4 En 1 Ylmethanesulfonate

Elimination Reactions (E1 and E2)

Base-Promoted vs. Thermal Elimination Studies

Elimination reactions of alkyl sulfonates, such as (4E)-hex-4-en-1-ylmethanesulfonate, can proceed through different mechanistic pathways depending on the reaction conditions, particularly the presence of a base or the application of heat.

In base-promoted elimination , a strong base abstracts a proton from the carbon adjacent to the methanesulfonate (B1217627) group (the α-carbon) or from the β-carbon, leading to the formation of an alkene. For this compound, the most common base-promoted pathway is the E2 (elimination, bimolecular) mechanism. This is a concerted process where the base removes a proton, and the leaving group departs simultaneously. The use of a sterically hindered, non-nucleophilic base would favor elimination over substitution (SN2). For instance, treatment with a strong base like sodium hydroxide (B78521) could lead to the formation of a diene. youtube.com The competition between E2 and SN2 pathways is a key consideration. A strong, non-bulky base that is also a good nucleophile might lead to a mixture of substitution and elimination products. youtube.com

Thermal elimination , on the other hand, occurs at elevated temperatures without the need for a base. wikipedia.org For sulfonate esters, this can proceed through a pyrolytic syn-elimination via a cyclic transition state, known as the Ei (Elimination, intramolecular) mechanism. wikipedia.org In the case of this compound, this would involve the formation of a five- or six-membered cyclic transition state, leading to the formation of a diene and methanesulfonic acid. The stereochemical outcome of this reaction is syn-coplanar, meaning the abstracted proton and the leaving group are on the same side of the molecule in the transition state.

| Condition | Predominant Mechanism | Expected Product | Key Features |

| Strong, non-nucleophilic base (e.g., DBU) | E2 | 1,4-Hexadiene (B1233536) | Bimolecular, anti-periplanar geometry favored. |

| Strong, nucleophilic base (e.g., NaOH) | E2 / SN2 | Mixture of 1,4-hexadiene and substitution product | Competition between elimination and substitution. youtube.com |

| Elevated temperature (pyrolysis) | Ei (syn-elimination) | 1,4-Hexadiene | Intramolecular, cyclic transition state. wikipedia.org |

Intramolecular Cyclization and Rearrangement Processes

The presence of the double bond in the homoallylic position relative to the methanesulfonate leaving group in this compound opens up pathways for intramolecular reactions, including cyclizations and rearrangements.

Cyclization Initiated by Methanesulfonate Departure

The departure of the excellent methanesulfonate leaving group can be assisted by the neighboring π-electrons of the double bond, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgchemeurope.comvedantu.com This participation leads to the formation of a non-classical carbocation intermediate, which is stabilized by the delocalization of the positive charge. scribd.com This intermediate can then be trapped by a nucleophile.

In the absence of a strong external nucleophile, the intermediate can undergo intramolecular attack to form a cyclic product. For this compound, the participation of the double bond would lead to a stabilized cyclopropylmethyl-like carbocation. Subsequent intramolecular capture would result in the formation of cyclopentyl or cyclohexyl derivatives, depending on the mode of cyclization. The rate of such a reaction is often significantly accelerated compared to a similar saturated system lacking the double bond. wikipedia.orgscribd.com

Rearrangement Reactions Involving the Alkene Moiety

The carbocationic intermediates formed during the solvolysis or cyclization of this compound are susceptible to rearrangements. For example, the initially formed secondary carbocation could rearrange to a more stable allylic or tertiary carbocation if the structure allows. However, in this specific substrate, the most likely rearrangement is intertwined with the cyclization process, leading to a mixture of cyclic products. For instance, a cyclopropylmethyl cation can undergo reversible ring-opening to form a homoallyl cation, leading to different cyclic and acyclic products. chemeurope.com

Tandem Reaction Sequences and Cascade Reactions

The reactivity of this compound is conducive to tandem or cascade reactions, where a single set of reaction conditions initiates a sequence of transformations. researchgate.net For example, an initial cyclization could be followed by a rearrangement or another cyclization event if additional reactive functional groups are present in the molecule. Such cascade reactions are highly efficient in building molecular complexity in a single synthetic operation. mdpi.com A hypothetical tandem reaction could involve the initial cyclization to a cyclopentyl derivative, which then undergoes a subsequent reaction, such as an elimination or a further rearrangement, under the same reaction conditions.

| Process | Intermediate | Potential Products | Mechanistic Feature |

| Cyclization | Non-classical carbocation | Cyclopentyl and cyclohexyl derivatives | Neighboring group participation by the alkene. wikipedia.orgvedantu.com |

| Rearrangement | Cyclopropylmethyl/homoallyl cation | Mixture of cyclic and acyclic isomers | Carbocation rearrangement to more stable species. chemeurope.com |

| Tandem Reaction | Initial cyclization product | Complex polycyclic structures | A sequence of reactions triggered by a single event. researchgate.net |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. Alkenyl sulfonates, including methanesulfonates, are known to participate in various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

This compound can potentially serve as an electrophile in palladium-catalyzed cross-coupling reactions. Although alkyl halides are more common coupling partners, the use of sulfonates has gained traction. rsc.orgresearchgate.net

In a Heck-type reaction , the palladium catalyst would insert into the C-O bond of the methanesulfonate. The resulting organopalladium species could then undergo an intramolecular migratory insertion with the tethered alkene, leading to a cyclized product. This would be an example of a reductive Heck reaction.

In a Suzuki-Miyaura coupling , the this compound would act as the electrophilic partner, reacting with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a new carbon-carbon bond at the site of the methanesulfonate group. The general catalytic cycle for a Suzuki-Miyaura coupling of an alkyl sulfonate (R-OMs) with an organoboron reagent (R'-BY2) involves:

Oxidative Addition: Pd(0) adds to the R-OMs bond to form a Pd(II) complex, [R-Pd-OMs].

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, forming [R-Pd-R'].

Reductive Elimination: The two organic groups are eliminated from the palladium center to form the coupled product R-R', regenerating the Pd(0) catalyst.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck (intramolecular) | Alkene moiety within the molecule | Pd(0) catalyst, phosphine (B1218219) ligand | Cyclized alkane or alkene |

| Suzuki-Miyaura | Organoboron reagent (e.g., arylboronic acid) | Pd(0) or Pd(II) catalyst, phosphine ligand, base | Alkylated or arylated hexene derivative |

Nickel and Copper-Catalyzed Reactions

There is no available scientific literature detailing the mechanistic pathways of nickel or copper-catalyzed reactions that specifically utilize this compound as a substrate or reagent. While nickel and copper catalysis are broad and extensively studied fields in organic synthesis, the specific interactions and transformations involving this particular sulfonate ester have not been reported in the accessible literature.

C-H Activation and Functionalization Mediated by this compound

No studies have been found that describe the mediation of C-H activation and functionalization reactions by this compound. The potential for this compound to act as a directing group or a precursor in C-H activation processes has not been explored in the available research.

Computational and Theoretical Studies of Reaction Mechanisms

Density Functional Theory (DFT) Calculations of Transition States

A search for computational studies yielded no results for Density Functional Theory (DFT) calculations performed on reaction transition states involving this compound. Such studies are crucial for elucidating reaction pathways and understanding the energetic profiles of chemical transformations, but none have been published for this specific compound.

Molecular Dynamics Simulations of Reactive Intermediates

There are no published molecular dynamics (MD) simulations that investigate the behavior and stability of reactive intermediates formed from or with this compound. MD simulations provide insight into the dynamic nature of molecules and reactive species in solution, but this level of theoretical investigation is absent for the specified compound.

Applications of 4e Hex 4 En 1 Ylmethanesulfonate As a Versatile Synthetic Intermediate

Probes for Mechanistic Studies in Organic Chemistry

Trapping Experiments for Reactive Intermediates

Trapping experiments are a powerful tool for detecting and identifying transient reactive intermediates, such as carbocations or radicals, which are too short-lived to be observed directly. In the case of (4E)-hex-4-en-1-ylmethanesulfonate, solvolysis is expected to proceed through a carbocationic intermediate. The departure of the good leaving group, methanesulfonate (B1217627), would initially form a primary carbocation. However, this species is highly unstable and likely to undergo rapid rearrangement or cyclization.

The primary hex-4-en-1-yl cation could be intercepted by a variety of nucleophilic trapping agents. For instance, in a solvolysis reaction in a solvent like ethanol, the solvent itself can act as a trapping agent, leading to the formation of an ether. However, to gain more specific insights, more potent and specific trapping agents are often added to the reaction mixture. Azide salts (e.g., sodium azide) are excellent nucleophiles for trapping carbocations, leading to the formation of an alkyl azide. The presence of this product would provide strong evidence for the existence of a carbocation intermediate.

A particularly interesting reaction pathway for the carbocation derived from this compound is intramolecular cyclization. The π-bond of the double bond can act as an internal nucleophile, attacking the carbocationic center to form a five- or six-membered ring. This would result in the formation of cyclopentylmethyl or cyclohexyl cations, which would then be trapped by the solvent or an added nucleophile. To differentiate between these pathways, a carefully designed trapping experiment can be employed.

Table 1: Hypothetical Products of Trapping Experiments on this compound

| Trapping Agent | Proposed Intermediate | Trapped Product(s) | Mechanistic Insight |

| Ethanol (Solvent) | Primary Carbocation | (4E)-1-ethoxyhex-4-ene | Direct solvolysis |

| Sodium Azide | Primary Carbocation / Cyclized Cations | (4E)-1-azidohex-4-ene, (Azidomethyl)cyclopentane, Azidocyclohexane | Confirms carbocationic nature and potential for cyclization |

| 1,3,5-Trimethoxybenzene | Cyclized Cations | Friedel-Crafts alkylation products | Evidence for discrete cyclized carbocation intermediates |

By analyzing the distribution of these trapped products, a detailed picture of the reaction mechanism can be constructed. For example, the ratio of the directly trapped product to the cyclized products can provide information about the relative rates of intermolecular trapping versus intramolecular cyclization.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction by measuring the change in reaction rate upon isotopic substitution. By replacing an atom at or near the reaction center with a heavier isotope (e.g., hydrogen with deuterium), subtle changes in vibrational frequencies of bonds can lead to measurable differences in reaction rates. These differences provide detailed information about the geometry and bonding in the transition state.

For this compound, KIE studies can be used to elucidate the mechanism of its solvolysis and cyclization reactions. Deuterium (B1214612) can be strategically placed at various positions in the molecule to probe different aspects of the reaction mechanism.

α-Deuterium KIE: By synthesizing (4E)-hex-4-en-1,1-d₂-1-ylmethanesulfonate and measuring its rate of solvolysis relative to the non-deuterated compound, the α-deuterium KIE (kH/kD) can be determined. A significant α-deuterium KIE (typically > 1.1) is indicative of a transition state with significant carbocation character at the α-carbon. This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, and the change in hybridization from sp³ in the reactant to a more sp²-like character in the transition state leads to a greater decrease in the vibrational frequency for the C-H bond compared to the C-D bond.

β-Deuterium KIE: Placing deuterium at the β-position, as in (4E)-hex-4-en-2,2-d₂-1-ylmethanesulfonate, can also provide mechanistic insights. β-Deuterium KIEs are often associated with hyperconjugative stabilization of a developing positive charge at the adjacent carbon. A kH/kD value greater than 1 would suggest that the C-H bonds at the β-position are involved in stabilizing the carbocationic transition state.

γ- and δ-Deuterium KIEs: Isotopic substitution at the γ- and δ-positions can be particularly informative in studying the cyclization process. For example, a KIE observed upon deuteration at C4 or C5 could indicate that the double bond is involved in the rate-determining step, providing evidence for anchimeric assistance (neighboring group participation) in the departure of the leaving group.

Table 2: Hypothetical Kinetic Isotope Effects for the Solvolysis of this compound

| Deuterated Substrate | Position of Deuterium | Expected kH/kD | Interpretation |

| (4E)-hex-4-en-1,1-d₂-1-ylmethanesulfonate | α | ~1.15 | Significant carbocation character at C1 in the transition state. |

| (4E)-hex-4-en-2,2-d₂-1-ylmethanesulfonate | β | ~1.08 | Hyperconjugative stabilization of the developing carbocation. |

| (4E)-hex-4,5-d₂-4-en-1-ylmethanesulfonate | δ | >1.0 | Involvement of the double bond in the rate-determining step (anchimeric assistance). |

These KIE studies, in conjunction with trapping experiments, provide a comprehensive and detailed understanding of the reaction dynamics of this compound, illustrating its utility as a model system for fundamental mechanistic investigations in organic chemistry.

Advanced Spectroscopic and Chromatographic Techniques for Characterization and Analysis

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For (4E)-hex-4-en-1-ylmethanesulfonate, HRMS would be employed to verify its molecular formula, C7H14O3S. The expected exact mass can be calculated and compared against the experimentally determined value. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques that could be utilized. In EI-MS, characteristic fragmentation patterns for alkyl methanesulfonates are often observed, including the loss of the methanesulfonyl group or cleavage of the alkyl chain. ESI is a softer ionization technique that would likely yield a prominent protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z |

| [M]+• | 178.0664 |

| [M+H]+ | 179.0742 |

| [M+Na]+ | 201.0561 |

| [M+K]+ | 217.0299 |

The fragmentation pattern in mass spectrometry can provide further structural confirmation. Key expected fragments for this compound would arise from the cleavage of the C-O bond and fragmentation of the hexenyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. A suite of NMR experiments, including 1H, 13C, and various 2D techniques, would be required to fully characterize the structure of this compound and confirm its stereochemistry.

1H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The key diagnostic signals for this compound would be the olefinic protons on the C4-C5 double bond. The large coupling constant (typically 12-18 Hz) between these protons would confirm the E (trans) stereochemistry.

Table 2: Predicted 1H NMR Chemical Shifts and Couplings for this compound (in CDCl3)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | ~1.7 (3H) | d | ~6.5 |

| H2 | ~2.2 (2H) | m | |

| H3 | ~1.8 (2H) | m | |

| H4 | ~5.5 (1H) | m | |

| H5 | ~5.4 (1H) | m | J(H4-H5) ~15 |

| H6 | ~4.2 (2H) | t | ~6.5 |

| CH3 (mesyl) | ~3.0 (3H) | s |

13C NMR Spectroscopy: The carbon-13 NMR spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the sp2 carbons of the double bond and the carbon atom attached to the oxygen of the methanesulfonate (B1217627) group are particularly informative.

Table 3: Predicted 13C NMR Chemical Shifts for this compound (in CDCl3)

| Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~18 |

| C2 | ~30 |

| C3 | ~29 |

| C4 | ~125 |

| C5 | ~135 |

| C6 | ~69 |

| C7 (mesyl) | ~37 |

2D NMR Experiments: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would confirm the coupling between adjacent protons, for instance, tracing the spin system from the terminal methyl group (C1) through the alkenyl chain to the methylene (B1212753) group adjacent to the mesylate (C6). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as the correlation between the protons on C6 and the mesyl carbon (C7).

While the (4E) configuration of the double bond is fixed, the single bonds in the hexenyl chain allow for conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the rotational barriers around the C-C single bonds and the preferred conformations of the molecule in solution. However, for a relatively simple and flexible chain like this, significant changes in the NMR spectrum are only expected at very low temperatures where the interconversion between conformers becomes slow on the NMR timescale.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that are highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the sulfonate group (S=O) at approximately 1350 cm-1 and 1175 cm-1, respectively. The C-O stretching vibration of the ester linkage would appear around 1000 cm-1. The presence of the trans double bond would be confirmed by a characteristic C-H out-of-plane bending vibration at approximately 965 cm-1.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibration of the alkene, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum around 1670 cm-1.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

| S=O | Asymmetric Stretch | ~1350 | Strong | Weak |

| S=O | Symmetric Stretch | ~1175 | Strong | Medium |

| C-O | Stretch | ~1000 | Strong | Weak |

| C=C | Stretch | ~1670 | Medium-Weak | Strong |

| =C-H (trans) | Out-of-plane bend | ~965 | Strong | Weak |

| C-H (sp3) | Stretch | 2850-3000 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide the ultimate proof of its three-dimensional structure. This technique would not only confirm the connectivity of all atoms but also provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This would definitively establish the E-configuration of the double bond and reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. Obtaining a single crystal suitable for X-ray diffraction would be a critical and potentially challenging step.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.

Gas Chromatography (GC): Given the likely volatility of the compound, gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), would be a powerful tool for purity analysis. nih.gov A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separating the target compound from any starting materials, by-products, or isomers. The retention time would be characteristic of the compound under specific chromatographic conditions, and the integrated peak area would allow for quantification of its purity.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another versatile technique for purity assessment. Since the methanesulfonate group does not possess a strong UV chromophore, a UV detector set to a low wavelength (around 200-210 nm) or an alternative detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be necessary. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a standard approach for analyzing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

Detailed Research Findings:

The mass spectrum of this compound is expected to be characterized by specific fragmentation patterns. Upon electron ionization, the molecular ion may be observed, but it is often unstable for sulfonate esters. libretexts.org More prominent peaks are anticipated to arise from characteristic fragmentation pathways. The fragmentation of alkyl methanesulfonates typically involves the cleavage of the S-O and C-O bonds.

A hypothetical fragmentation pattern for this compound could include key fragments resulting from:

Loss of the methanesulfonyl group ([M-CH₃SO₃]⁺).

Cleavage of the hexenyl chain.

Rearrangement reactions, such as the McLafferty rearrangement, if applicable, although less common for this structure. libretexts.org

For enhanced sensitivity, especially at trace levels, the use of SIM mode is crucial. nih.gov This involves monitoring specific ions that are characteristic of the target analyte. For this compound, these would be selected based on its predicted mass spectrum.

Table 1: Predicted GC-MS Parameters and Key Ions for this compound Analysis

| Parameter | Predicted Value/Condition |

| Column | DB-5 (30 m x 0.32 mm x 1.0 µm) or similar non-polar capillary column nih.gov |

| Injector Temperature | 200-250 °C |

| Oven Program | Temperature gradient, e.g., initial hold at 60°C, ramp to 250°C nih.gov |

| Carrier Gas | Helium nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

| Predicted Key Ions (m/z) | Molecular Ion [C₇H₁₄O₃S]⁺, [M-CH₃]⁺, [M-C₆H₁₁]⁺, [C₆H₁₁]⁺, [CH₃SO₂]⁺ |

This table presents predicted parameters based on the analysis of similar compounds and general GC-MS principles.

Preparative Chromatography for Scale-Up Purification

For applications requiring larger quantities of pure this compound, preparative chromatography is the method of choice. This technique is a scaled-up version of analytical chromatography, designed to isolate and purify compounds.

Detailed Research Findings:

The principles of analytical HPLC can be directly translated to a preparative scale. Given the non-polar nature of this compound, preparative reversed-phase HPLC would be the most effective approach for its purification. The separation of unsaturated fatty acid methyl esters, which are structurally related, has been successfully achieved using preparative RP-HPLC. nih.gov

The process would involve injecting a concentrated solution of the crude product onto a large-diameter column packed with a C18 stationary phase. A suitable mobile phase, likely a mixture of acetonitrile and water, would be used to elute the compound. The fractions containing the purified this compound would be collected, and the solvent subsequently removed to yield the pure product.

Key considerations for preparative scale-up include:

Column Loading: Maximizing the amount of crude material that can be purified in a single run without compromising resolution.

Solvent Consumption: Optimizing the mobile phase composition and flow rate to minimize solvent usage and cost.

Fraction Collection: Precisely collecting the eluting peak corresponding to the target compound.

Table 3: General Parameters for Preparative HPLC Purification of this compound

| Parameter | Typical Condition |

| Column | Preparative C18 (e.g., >20 mm internal diameter) |

| Mobile Phase | Acetonitrile/Water, isocratic or shallow gradient |

| Flow Rate | Scaled up from analytical conditions (e.g., >20 mL/min) |

| Detection | UV (if derivatized) or a split to an evaporative detector (e.g., CAD, ELSD) |

| Loading Capacity | Dependent on column size and separation efficiency, typically in the mg to g range per injection |

This table provides a general outline for the preparative purification of the target compound based on standard practices.

Future Research Directions and Emerging Trends

Exploration of Photoredox and Electrochemistry in (4E)-hex-4-en-1-ylmethanesulfonate Reactivity

The dual functionality of this compound presents significant opportunities for novel transformations under photoredox and electrochemical conditions. The methanesulfonate (B1217627) group is a well-established leaving group, while the alkene is susceptible to radical addition. Future research could explore the interplay of these two groups under redox-neutral or oxidative/reductive conditions.

Photoredox Catalysis: Visible-light photoredox catalysis could unlock new reaction pathways. google.com For instance, a photocatalyst could be employed to generate a radical species that adds to the hexene double bond. Subsequent cyclization or cross-coupling reactions could then be triggered. Research in related systems has demonstrated the feasibility of photoredox-mediated alkylsulfonylations of alkenes to generate sulfones. acs.org A hypothetical research direction would be to investigate if similar conditions could mediate intramolecular reactions for this compound, or intermolecular couplings with other radical precursors.

Electrochemistry: Electrochemical methods offer a reagent-free approach to generating reactive intermediates. The oxidation or reduction of the methanesulfonate moiety or the alkene could be selectively achieved by tuning the electrode potential. This could provide a green alternative to traditional chemical oxidants or reductants for initiating cyclization, polymerization, or functionalization reactions. The development of electrochemical protocols for alkene difunctionalization represents a major trend that could be applied to this specific substrate.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. nih.govmsu.edu For this compound, these technologies could be particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. nih.gov

The synthesis of the compound itself or its subsequent transformations could be optimized in a continuous flow setup. For example, a potential intramolecular cyclization reaction, which might be difficult to control in a batch reactor, could be precisely managed in a microreactor to minimize byproduct formation. nih.gov The superior heat and mass transfer in microreactors would be beneficial for controlling fast and exothermic reactions, such as certain catalytic hydrogenations or oxidations of the alkene moiety. msu.edugoogle.com

Future studies could focus on developing a continuous manufacturing process for this compound and its derivatives, transforming its synthesis from a laboratory scale to a production line. msu.edu

Bio-inspired Transformations Involving Alkene Methanesulfonates

Nature utilizes enzymatic catalysis to perform complex chemical transformations with remarkable chemo-, regio-, and stereoselectivity. A forward-looking research avenue would be to explore bio-inspired or chemoenzymatic transformations involving this compound. Although direct enzymatic reactions on alkyl sulfonates are not as common as on phosphates or carboxylates, the alkene functionality provides a handle for various enzymatic processes.

For example, enzymes such as ene-reductases could be used for the stereoselective reduction of the carbon-carbon double bond. Lipases could potentially be used in a chemoenzymatic sequence, for instance, by acting on a precursor molecule before the methanesulfonate is introduced. While speculative, the development of engineered enzymes or screening of existing enzyme libraries could identify biocatalysts capable of recognizing and transforming the alkene or a related functional group within the molecule, offering a green and highly selective synthetic route.

Development of Sustainable Synthetic Routes and Methodologies

Green chemistry principles are increasingly guiding synthetic planning. nih.gov Future research on this compound should prioritize the development of sustainable synthetic routes. This includes minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. acs.org

One area of focus could be the synthesis of the precursor, (4E)-hex-4-en-1-ol. Sustainable routes to alcohols, such as from biomass-derived feedstocks, are an active area of research. acs.org The subsequent mesylation step could be optimized to use greener solvents and reagents. For reactions involving the methanesulfonate as a leaving group, catalytic methods that regenerate the active species are preferable to stoichiometric ones. For instance, CuH-catalyzed intramolecular hydroalkylation of homoallylic methanesulfonates has been shown to be an effective cyclization strategy. nih.gov Applying such catalytic methods would be a key objective.

The table below illustrates results from a study on a related homoallylic methanesulfonate system, suggesting a potential pathway for sustainable, catalyzed reactions involving this compound. nih.gov

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | Phenyl-substituted homoallylic methanesulfonate | Phenylcyclobutane | 78 | 98 |

| 2 | Ethyl-substituted homoallylic methanesulfonate | Ethylcyclobutane | 85 | 97 |

| 3 | Ester-containing homoallylic methanesulfonate | Cyclobutane with ester group | 81 | 98 |

This table presents data for the CuH-catalyzed enantioselective hydroalkylation of various homoallylic methanesulfonates, demonstrating the potential for developing similar catalytic routes for this compound. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new synthetic routes. softbeam.netthieme-connect.de For a molecule like this compound, where experimental data may be scarce, ML models could be invaluable.

Future work could involve using ML algorithms trained on large datasets of chemical reactions to predict the reactivity of the alkene and methanesulfonate groups under various conditions. youtube.com These tools can predict reaction yields, identify potential side products, and suggest optimal solvents or catalysts. For example, an ML model could screen a virtual library of catalysts for a potential intramolecular cyclization reaction, prioritizing the most promising candidates for experimental validation. This approach can significantly accelerate the research and development process, saving time and resources. thieme-connect.de The development of robust systems that use molecular fingerprints to represent chemical structures allows for the prediction of varied reaction outcomes, a technique directly applicable to exploring the chemistry of this compound. softbeam.net

Q & A

Q. How can researchers balance open data sharing with confidentiality in studies involving this compound?

- Methodological Answer : De-identify datasets (e.g., remove lab-specific metadata) before uploading to repositories like Zenodo. Use controlled access mechanisms for sensitive data (e.g., synthetic routes with proprietary intermediates). Include clauses in consent forms specifying data reuse permissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.